4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone
Overview
Description
4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone is a chemical compound that has gained attention in scientific research for its potential application in various fields.
Mechanism of Action
The mechanism of action of 4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species and inflammatory mediators. Its antitumor activity may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone has biochemical and physiological effects such as reducing oxidative stress, decreasing inflammation, and inhibiting tumor growth. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone in lab experiments is its potential as a fluorescent probe for detecting metal ions in biological systems. However, one limitation is that the compound may have low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone. One direction is to study its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to explore its use as a fluorescent probe for detecting metal ions in vivo. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its efficacy and bioavailability.
In conclusion, 4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone is a promising compound with potential applications in various fields of scientific research. Its anti-inflammatory, antioxidant, and antitumor properties, as well as its ability to detect metal ions, make it a valuable tool for further investigation. However, more research is needed to fully understand its mechanism of action and to optimize its efficacy and bioavailability.
Scientific Research Applications
4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone has been studied for its potential application in various fields of scientific research. It has been found to have anti-inflammatory, antioxidant, and antitumor properties. This compound has also shown potential as a fluorescent probe for detecting metal ions in biological systems.
properties
IUPAC Name |
(4Z)-4-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-3-phenyl-1,2-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrN2O5/c21-17-10-13(23(25)26)6-8-15(17)18-9-7-14(27-18)11-16-19(22-28-20(16)24)12-4-2-1-3-5-12/h1-11H/b16-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUITHVTPXLAEL-WJDWOHSUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C\2=NOC(=O)/C2=C\C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-3-phenyl-1,2-oxazol-5-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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